An In-depth Technical Guide to the Synthesis of N,N-Diethylaniline Hydrochloride from Aniline
An In-depth Technical Guide to the Synthesis of N,N-Diethylaniline Hydrochloride from Aniline
This guide provides a comprehensive technical overview for the synthesis of N,N-Diethylaniline hydrochloride, a significant chemical intermediate. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the underlying chemical principles, provides a field-tested experimental protocol, and emphasizes the critical safety and handling procedures required for a successful and safe synthesis.
Introduction: Significance of N,N-Diethylaniline
N,N-Diethylaniline is a tertiary aromatic amine that serves as a crucial precursor and intermediate in a multitude of industrial applications. Its primary utility lies in the synthesis of various dyes, including azo and triphenylmethane dyes.[1] Beyond colorants, it is a versatile building block in the pharmaceutical industry for the creation of more complex medicinal compounds and is also employed as a catalyst in certain organic reactions.[1] The hydrochloride salt, N,N-Diethylaniline hydrochloride, is often prepared to improve the compound's stability, solubility in specific solvents, and ease of handling.[2] This guide focuses on a robust method for its preparation starting from aniline.
Synthetic Strategy and Mechanistic Insights
The formation of N,N-diethylaniline from aniline is an N-alkylation reaction. Several strategies exist for this transformation, broadly categorized by the choice of ethylating agent and catalyst. Common methods include reacting aniline with ethyl halides or sulfates. However, a more direct and atom-economical approach involves the use of ethanol as the alkylating agent, typically under high temperature and pressure. This method often utilizes an acid catalyst, such as sulfuric acid or, as in our primary protocol, starts with aniline hydrochloride itself.[3][4]
The reaction of aniline hydrochloride with ethanol under heat and pressure proceeds via a nucleophilic substitution mechanism. The acidic nature of aniline hydrochloride facilitates the protonation of the ethanol's hydroxyl group, transforming it into a better leaving group (water). The aniline nitrogen then acts as a nucleophile, attacking the ethyl group. This process occurs twice to yield the tertiary amine. The overall reaction can be summarized as:
C₆H₅NH₂·HCl + 2 C₂H₅OH → C₆H₅N(C₂H₅)₂·HCl + 2 H₂O
This high-pressure, high-temperature method drives the reaction towards the formation of the diethyl derivative, though a mixture of mono- and diethylaniline is typically formed, necessitating a purification step.[3]
Reaction Pathway Diagram
Caption: Overall reaction pathway for the synthesis of N,N-Diethylaniline Hydrochloride.
Comprehensive Experimental Protocol
This protocol details the synthesis of N,N-Diethylaniline from aniline hydrochloride and ethanol, followed by purification and conversion to its hydrochloride salt.
Part A: Synthesis of N,N-Diethylaniline
This procedure is adapted from established industrial methodologies for amine alkylation.[3]
Materials:
-
Dried Aniline Hydrochloride (130 g)
-
95% Ethanol (140 g)
-
30% Sodium Hydroxide (NaOH) solution (approx. 110 g)
-
p-Toluenesulfonyl chloride (40 g)
-
Sodium Chloride (NaCl)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Magnesium Sulfate (MgSO₄)
Equipment:
-
High-pressure autoclave (enamelled or corrosion-resistant) with stirring, heating, and pressure monitoring capabilities
-
Round-bottom flask assembly for distillation (including condenser, receiving flask)
-
Steam distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Beakers, graduated cylinders
Procedure:
-
Reaction Setup: In an enamelled autoclave, combine 130 g of dried aniline hydrochloride and 140 g of 95% ethanol.[3]
-
Alkylation: Seal the autoclave and heat the mixture to 180°C for 8 hours.[3] Monitor the pressure throughout the reaction. Allow the autoclave to cool completely to room temperature before opening.
-
Initial Work-up: Transfer the contents of the autoclave to a large round-bottom flask. Distill off the excess ethanol and any ethyl ether formed as a byproduct.[3]
-
Neutralization: To the residual mixture of mono- and diethylaniline hydrochlorides, carefully add 110 g of 30% caustic soda (NaOH) solution to neutralize the hydrochlorides and liberate the free amines.[3] The mixture should be strongly alkaline.
-
Derivatization of Primary/Secondary Amines: To remove the N-ethylaniline byproduct, add 40 g of p-toluenesulfonyl chloride to the mixture at room temperature and stir.[3] This reagent reacts with the primary (unreacted aniline) and secondary (N-ethylaniline) amines to form non-volatile sulfonamides. N,N-diethylaniline, being a tertiary amine, does not react.
-
Purification by Steam Distillation: Subject the resulting mixture to steam distillation. The volatile N,N-diethylaniline will co-distill with the water.[3]
-
Isolation: Collect the distillate in a separatory funnel. To facilitate separation of the organic layer, "salt out" the N,N-diethylaniline by adding a significant amount of sodium chloride to the distillate until the solution is saturated.[4]
-
Drying and Final Distillation: Separate the organic layer (N,N-diethylaniline). Dry the crude product over an anhydrous drying agent like potassium carbonate or magnesium sulfate. Filter off the drying agent and purify the N,N-diethylaniline by fractional distillation, collecting the fraction that boils at approximately 216-217°C.[1][3]
Part B: Conversion to N,N-Diethylaniline Hydrochloride
Materials:
-
Purified N,N-Diethylaniline (from Part A)
-
Diethyl ether or Ethyl acetate (anhydrous)
-
Concentrated Hydrochloric Acid (HCl) or HCl gas
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer)
-
Büchner funnel and flask for vacuum filtration
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Dissolve the purified N,N-diethylaniline in a suitable organic solvent, such as anhydrous diethyl ether, in a round-bottom flask.[5]
-
Acidification: While stirring the solution, slowly add a stoichiometric amount of concentrated hydrochloric acid. Alternatively, for a purer product, bubble dry HCl gas through the solution. The hydrochloride salt is insoluble in diethyl ether and will precipitate out of the solution.[2][5]
-
Precipitation and Isolation: Continue stirring for a period to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material. Dry the N,N-Diethylaniline hydrochloride product under vacuum.[5]
Process and Safety Data
Physicochemical Properties
| Compound | Formula | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| Aniline | C₆H₇N | 93.13 | -6 | 184 | 1.022 |
| Ethanol | C₂H₆O | 46.07 | -114 | 78 | 0.789 |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | -38[1] | 217[1] | 0.938[1] |
| N,N-Diethylaniline HCl | C₁₀H₁₆ClN | 185.69 | ~177 | N/A | N/A |
Safety and Handling
-
Aniline: Toxic and readily absorbed through the skin. It is a suspected carcinogen and mutagen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Diethylaniline: Corrosive and toxic.[6] It can cause severe irritation to the skin, eyes, and mucous membranes.[1] Inhalation, ingestion, or skin absorption can be harmful.[6] All handling should be performed in a fume hood with full PPE.
-
Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns upon contact. The vapors are irritating to the respiratory system. Always handle with extreme care in a fume hood.
-
High-Pressure Operations: The use of an autoclave requires specific training. Ensure the equipment is properly rated for the reaction temperature and pressure. Never exceed the manufacturer's specified limits.
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: The purified N,N-Diethylaniline hydrochloride should have a sharp melting point. Literature values are around 175-179°C, often with decomposition.[5]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂-), and multiplets for the aromatic protons of the phenyl ring.[6]
-
¹³C NMR: The carbon spectrum will show distinct peaks for the methyl, methylene, and four unique aromatic carbons.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-N stretching bands, aromatic C=C and C-H stretching, and aliphatic C-H stretching. The presence of the hydrochloride salt will be indicated by a broad N-H⁺ stretch in the 2200-3000 cm⁻¹ region.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N,N-Diethylaniline Hydrochloride.
Conclusion
The synthesis of N,N-Diethylaniline hydrochloride from aniline and ethanol is a robust, albeit demanding, procedure that is well-suited for producing significant quantities of the material. The key challenges lie in the management of the high-pressure reaction conditions and the multi-step purification process required to isolate the pure tertiary amine from its mono-alkylated precursor. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. Proper analytical characterization is essential to validate the purity and identity of the final hydrochloride salt, ensuring its suitability for downstream applications in research and industry.
References
-
PrepChem. (2017). Preparation of N,N-diethylaniline. Retrieved from [Link]
- Google Patents. (2013). CN103214380A - The Synthetic Method of m-Hydroxy-N,N-Diethylaniline.
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Journal of Organic Chemistry and Pharmaceutical Research. (2016). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]
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TSI Journals. (2014). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7061, N,N-Diethylaniline. Retrieved from [Link]
- Google Patents. (2013). CN103012159B - Preparation method of N, N-diethyl aniline.
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PrepChem. (2017). Preparation of N,N-dimethylaniline. Retrieved from [Link]
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ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Retrieved from [Link]
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Shandong Xuchen Chemical Technology Co,. Ltd. (n.d.). N,N-Diethylaniline CAS 91-66-7. Retrieved from [Link]
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ResearchGate. (2007). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. Retrieved from [Link]
